
Cyanine3 NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 NHS ester is a reactive dye used for the labeling of amino-groups in biomolecules . It’s an analog of Cy3® NHS ester . This reagent is ideal for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . Cyanine compounds have the characteristics of long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis .
Synthesis Analysis
For the labeling of protein antibodies, the combination can be completed through a simple mixing reaction . The optimal molar ratio of Cyanine3 NHS ester to protein is about 10 . The protein must be in the buffer without primary amine (such as Tris or glycine) and ammonium ion, otherwise, the labeling efficiency will be affected .Molecular Structure Analysis
The molecular weight of Cyanine3 NHS ester is 554.710 . The molecular formula is C34H40N3O4 .Chemical Reactions Analysis
Cyanine3 NHS ester readily reacts with amino groups . It is often used for labeling peptides, proteins, and oligos etc . Cyanine3 NHS ester has enhanced fluorescence upon binding to proteins .Physical And Chemical Properties Analysis
Cyanine3 NHS ester is a red powder . It is poorly soluble in water (2.3 mM = 1.5 g/L), but soluble in organic solvents (DMF, DMSO, dichloromethane) .科学的研究の応用
1. Application in Proteomics and Protein Labeling Cyanine3 NHS ester is widely used in proteomics, particularly in differential proteome analysis. It facilitates pre-electrophoresis labeling of proteins, enabling accurate quantitation and sample multiplexing. This is crucial for identifying variations in protein expression across different samples. Such applications have been highlighted in studies where Cyanine3 NHS ester dyes produced results equivalent to those obtained with DIGE CyDyes (Tsolakos et al., 2009).
2. Development of Novel Fluorophores for Single Molecule Detection Cyanine3 NHS ester is integral in developing new long-wave absorbing and fluorescing cyanine dyes for single molecule detection (SMD) and fluorescence resonance energy transfer (FRET) studies. These dyes exhibit increased quantum yields when bound to proteins and are excitable by light-emitting diodes or diode lasers, making them suitable for applications like protein labeling and FRET immunoassays (Oswald et al., 2001).
3. Enhancement in Protein Analysis Sensitivity The use of Cyanine3 NHS ester has shown significant improvements in the sensitivity of protein analysis. For instance, its application in high-performance liquid chromatography (HPLC) with fluorescence detection has enabled the detection of proteins at much lower concentrations compared to traditional methods, enhancing the capability to detect low abundance proteins (Qiao et al., 2009).
4. Synthesis and Characterization of Reactive Squaraine Dyes Cyanine3 NHS ester has been used in synthesizing reactive squaraine dyes. These dyes, characterized by their long-wavelength fluorescence, are used as fluorescent protein labels. Their high quantum yields when bound to proteins and compatibility with commercially available diode lasers make them valuable for biomedical applications, including protein labeling (Oswald et al., 1999).
5. Site-Specific Protein Labeling Techniques A significant application of Cyanine3 NHS ester is in site-specific protein labeling. This approach allows for controlled and selective modification of proteins, particularly useful in understanding protein structure and function, as well as in clarifying mechanistic features of various biological processes (Dempsey et al., 2018).
6. Application in Multi-Fluorescence Protein Analysis Cyanine3 NHS ester is pivotal in multi-fluorescence protein analysis, especially in 2D gel-based studies. It enables differential tagging of samples for comparative proteomic analysis, thus playing a crucial role in understanding protein dynamics in various biological contexts (Kaber et al., 2009).
7. Role in Chemical Cross-Linking Studies Cyanine3 NHS ester is used in chemical cross-linking studies, particularly targeting lysine residues in proteins. This application is significant for understanding protein interactions and structure-function relationships, although it requires careful analysis due to potential side reactions with other amino acids (Kalkhof & Sinz, 2008).
Safety And Hazards
将来の方向性
Cyanine3 NHS ester is widely used for labeling peptides, proteins, and oligos etc . It has enhanced fluorescence upon binding to proteins . It is often used for fluorescence imaging and other fluorescence-based biochemical analysis . Future research may focus on its application in various fields such as microarray analysis and protein tagging .
Relevant Papers There are several papers that have utilized Cyanine3 NHS ester in their research . For instance, a paper published in the International Journal of Molecular Sciences in 2023 used Cyanine3 NHS ester for fluorescence imaging . Another paper published in ACS Nano in 2024 used Cyanine3 NHS ester to quantify Förster Resonance Energy Transfer from Single Perovskite Quantum Dots to Organic Dyes .
特性
CAS番号 |
1393427-85-4 |
|---|---|
製品名 |
Cyanine3 NHS ester |
分子式 |
C34H40N3O4 |
分子量 |
554.71 |
IUPAC名 |
3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3,3-dimethyl-, tetrafluoroborate |
InChI |
InChI=1S/C34H40N3O4/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39/h8-11,13-19H,6-7,12,20-23H2,1-5H3/b19-13+,28-18+ |
InChIキー |
COMYFKXRULWRIX-HSWFHUKASA-N |
SMILES |
CC1(C)C2=CC=CC=C2[N](CCCCCC(ON(C3=O)C(CC3)=O)=O)=C1/C=C/C=C4C(C)(C)C5=CC=CC=C5N\4C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



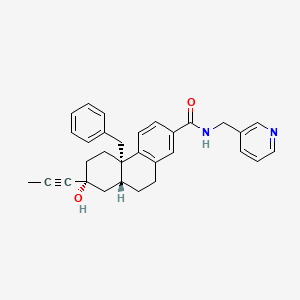

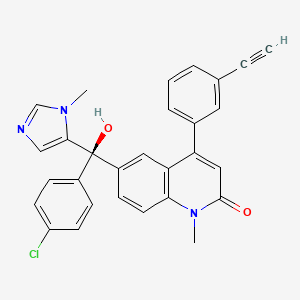
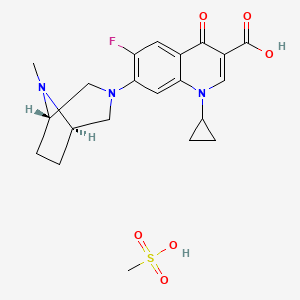
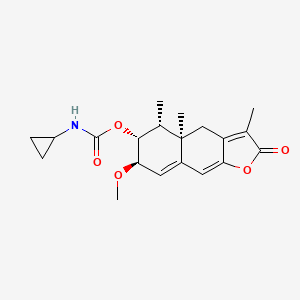
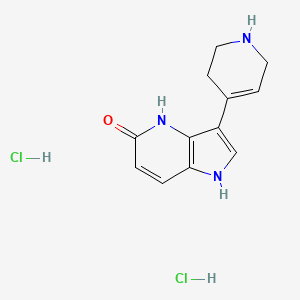
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
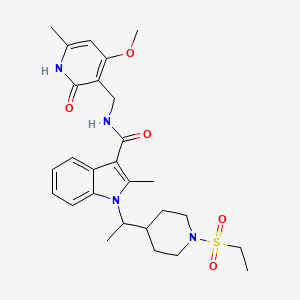
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)